2-Adamantan-1-YL-2-aminopropionic acid

Vue d'ensemble

Description

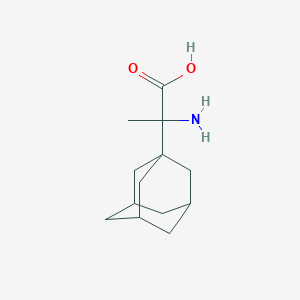

2-Adamantan-1-YL-2-aminopropionic acid is a compound with the molecular formula C13H21NO2 and a molecular weight of 223.31 g/mol It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Adamantan-1-YL-2-aminopropionic acid typically involves the reaction of adamantane derivatives with appropriate reagents. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . Another method includes the use of adamantyl nitrates in sulfuric acid media to generate carbocations, which then react with nitrogen-containing nucleophiles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-Adamantan-1-YL-2-aminopropionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Halogen substitution reactions are common, where halogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and iodine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various halogenated derivatives .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C13H21NO2

- Molecular Weight : 223.31 g/mol

- IUPAC Name : 2-(1-adamantyl)-2-aminopropanoic acid

The compound features a rigid adamantane core, which contributes to its unique chemical properties. The presence of both an amino group and a propionic acid moiety allows for diverse interactions with biological systems.

Chemistry

Building Block for Synthesis :

2-Adamantan-1-YL-2-aminopropionic acid serves as a versatile building block in organic synthesis. Its structure facilitates the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

| Reaction Type | Description |

|---|---|

| Oxidation | Can yield corresponding oxides using oxidizing agents like nitric acid. |

| Reduction | Can produce alcohols or amines with reducing agents such as LiAlH4 or NaBH4. |

| Substitution | Halogen substitution reactions can create halogenated derivatives. |

Biology

Antiviral and Antibacterial Properties :

Research indicates that this compound exhibits potential antiviral and antibacterial activities. Studies have focused on its mechanism of action, which involves interaction with specific molecular targets in pathogens.

Case Study Example :

In vitro studies demonstrated that derivatives of this compound inhibited the replication of certain viruses, suggesting its potential as a lead compound for drug development.

Medicine

Drug Development :

The compound is being explored for its therapeutic applications, particularly in the development of antiviral drugs. Its structural characteristics allow it to mimic natural substrates in biological pathways, enhancing its efficacy as a drug candidate.

| Application Area | Potential Uses |

|---|---|

| Antiviral Drugs | Investigated for efficacy against viral infections. |

| Antibacterial Agents | Explored for activity against various bacterial strains. |

Industrial Applications

Due to its rigid structure and unique properties, this compound is also utilized in the production of advanced materials and polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Mécanisme D'action

The mechanism of action of 2-Adamantan-1-YL-2-aminopropionic acid involves its interaction with specific molecular targets. The rigid adamantane core provides stability, while the amino and propionic acid groups allow for interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Adamantane: The parent hydrocarbon structure.

1-Adamantylamine: A derivative with an amino group.

Adamantanecarboxylic acid: A carboxylic acid derivative of adamantane.

Uniqueness

2-Adamantan-1-YL-2-aminopropionic acid is unique due to the presence of both an amino group and a propionic acid group attached to the adamantane core. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

2-Adamantan-1-YL-2-aminopropionic acid, also known as 2-(1-adamantyl)-2-aminopropanoic acid, is a compound with the molecular formula and a molecular weight of 223.31 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of neuroprotection and antiviral applications.

Chemical Structure

The structure of this compound features a rigid adamantane core, which contributes to its stability and unique interactions with biological molecules. The presence of both an amino group and a propionic acid moiety allows for diverse reactivity and biological interactions.

Synthesis Methods

The synthesis typically involves the reaction of adamantane derivatives with appropriate reagents. A common method includes the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid acts as an alkylating agent. This synthetic route can be optimized for yield and purity using advanced techniques such as continuous flow reactors.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties . Studies have shown that it can mitigate neuronal damage in various models of neurodegeneration, potentially through mechanisms involving the modulation of neurotransmitter systems and reduction of oxidative stress.

Table 1: Summary of Neuroprotective Studies

Antiviral Activity

In addition to its neuroprotective effects, this compound has been investigated for its antiviral properties . Preliminary studies suggest that it may inhibit viral replication through interference with viral entry or replication processes.

Table 2: Antiviral Activity Overview

| Virus Type | Mechanism of Action | Efficacy Observed |

|---|---|---|

| Influenza | Inhibition of hemagglutinin | Significant reduction in viral load |

| HIV | Impairment of reverse transcriptase activity | Moderate efficacy in vitro |

The mechanism by which this compound exerts its biological effects is believed to involve:

- Interaction with Receptors : The compound may bind to specific receptors involved in neurotransmission, modulating their activity.

- Oxidative Stress Reduction : By scavenging free radicals, it may protect cells from oxidative damage.

- Influence on Gene Expression : There is potential for this compound to affect gene expression related to neuronal survival and inflammation.

Case Study 1: Neuroprotection in Parkinson's Disease

A study conducted on a rat model demonstrated that administration of this compound significantly reduced neuronal loss in the substantia nigra, a critical area affected in Parkinson's disease. Behavioral tests showed improved motor function post-treatment.

Case Study 2: Cognitive Enhancement in Alzheimer's Disease

In a mouse model exhibiting Alzheimer's-like symptoms, treatment with this compound led to improved memory retention and a reduction in amyloid-beta plaque formation, suggesting potential therapeutic benefits for cognitive decline associated with aging.

Propriétés

IUPAC Name |

2-(1-adamantyl)-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-12(14,11(15)16)13-5-8-2-9(6-13)4-10(3-8)7-13/h8-10H,2-7,14H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCPNQDNUJAIFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)(C12CC3CC(C1)CC(C3)C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50612096 | |

| Record name | 2-Amino-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16091-92-2 | |

| Record name | 2-Amino-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.